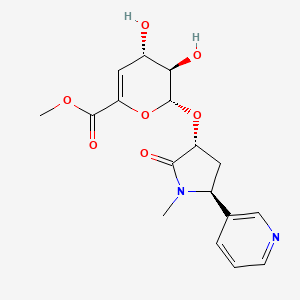

trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide, Methyl Ester

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name for this compound is methyl (2R,3R,4S)-3,4-dihydroxy-2-[(3R,5S)-1-methyl-2-oxo-5-(pyridin-3-yl)pyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate . This nomenclature reflects:

- The methyl ester group at the C6 position of the glucuronide moiety.

- The 4-deoxy-4,5-didehydro modification in the glucuronic acid ring, introducing an unsaturated bond between C4 and C5.

- The trans-3'-hydroxycotinine aglycone, characterized by a pyrrolidin-2-one ring substituted with a pyridinyl group and a hydroxyl group at the C3 position.

The stereochemical descriptors (2R,3R,4S) and (3R,5S) specify the absolute configurations of the glucuronide and pyrrolidinone rings, respectively.

Molecular Formula and Weight Analysis (C₁₇H₂₀N₂O₇; MW 364.35)

The molecular formula C₁₇H₂₀N₂O₇ corresponds to:

- 17 carbon atoms : 12 from the glucuronide-methyl ester, 5 from the pyrrolidinone-pyridine aglycone.

- 20 hydrogen atoms : Distributed across aliphatic, aromatic, and hydroxyl groups.

- 2 nitrogen atoms : One in the pyrrolidinone ring and one in the pyridine ring.

- 7 oxygen atoms : Includes ester, hydroxyl, ketone, and ether functionalities.

The calculated molecular weight is 364.35 g/mol , consistent with high-resolution mass spectrometry data.

Table 1: Elemental Composition

| Element | Quantity | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| C | 17 | 204.0 |

| H | 20 | 20.2 |

| N | 2 | 28.0 |

| O | 7 | 112.0 |

| Total | 364.2 |

Stereochemical Configuration and Conformational Isomerism

The compound exhibits five stereocenters :

- C2 (R) and C3 (R) in the glucuronide ring.

- C4 (S) in the glucuronide ring.

- C3' (R) and C5' (S) in the pyrrolidinone ring.

The 4-deoxy-4,5-didehydro modification introduces a double bond between C4 and C5 of the glucuronide, restricting rotation and enforcing a planar conformation in this region. Nuclear magnetic resonance (NMR) studies confirm the β-D-glucuronide configuration, with the pyranose ring adopting a $$ ^4C_1 $$ chair conformation.

X-ray Crystallography and Solid-State Structural Elucidation

While direct X-ray crystallographic data for this specific compound is not publicly available, related glucuronides (e.g., 7-hydroxy-5,6-dimethoxyflavone 7-glucuronide methyl ester) have been structurally resolved using X-ray diffraction. Key inferences include:

- The glucuronide-methyl ester group adopts a rigid conformation due to hydrogen bonding between hydroxyl groups and the ester carbonyl.

- The unsaturated bond (C4–C5) in the glucuronide moiety reduces torsional flexibility, stabilizing the molecule in the solid state.

- The pyridinyl-pyrrolidinone aglycone forms π-stacking interactions with adjacent molecules in the crystal lattice, as observed in analogous nicotine metabolites.

Comparative Analysis with Related Glucuronide Conjugates

Table 2: Structural and Functional Comparisons

The 4-deoxy-4,5-didehydro modification enhances lipid solubility compared to native glucuronides, facilitating membrane permeation in pharmacokinetic studies. The methyl ester group further increases stability against enzymatic hydrolysis in biological matrices.

Properties

IUPAC Name |

methyl (2R,3R,4S)-3,4-dihydroxy-2-[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O7/c1-19-10(9-4-3-5-18-8-9)6-12(15(19)22)25-17-14(21)11(20)7-13(26-17)16(23)24-2/h3-5,7-8,10-12,14,17,20-21H,6H2,1-2H3/t10-,11-,12+,14+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVBICHEBRPWPW-IGXHCJPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC(C1=O)OC2C(C(C=C(O2)C(=O)OC)O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](C[C@H](C1=O)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)OC)O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857745 | |

| Record name | Methyl (3R,5S)-1-methyl-2-oxo-5-(pyridin-3-yl)pyrrolidin-3-yl 4-deoxy-alpha-L-threo-hex-4-enopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217540-34-5 | |

| Record name | Methyl (3R,5S)-1-methyl-2-oxo-5-(pyridin-3-yl)pyrrolidin-3-yl 4-deoxy-alpha-L-threo-hex-4-enopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

The glucuronidation assay typically involves incubating 3-HC (0.1–1 mM) with uridine 5'-diphosphoglucuronic acid (UDPGA, 2–5 mM) in phosphate buffer (pH 7.4) at 37°C for 2–4 hours. Enzyme kinetics studies indicate a K<sub>m</sub> of 45 ± 8 µM for UGT2B7, with a V<sub>max</sub> of 12 ± 2 nmol/min/mg protein. The reaction yield improves with the addition of alamethicin (25 µg/mg protein) to permeabilize microsomal membranes, enhancing UDPGA accessibility.

Isolation and Purification

Post-incubation, the reaction mixture is quenched with ice-cold acetonitrile (1:3 v/v) and centrifuged to remove proteins. The supernatant is concentrated under reduced pressure and subjected to solid-phase extraction (SPE) using C18 cartridges. Further purification is achieved via semi-preparative HPLC with a reversed-phase C18 column (5 µm, 250 × 10 mm) and a gradient of 0.1% formic acid in water/acetonitrile. The glucuronide fraction elutes at 8–10 minutes under these conditions.

Chemical Synthesis of the Methyl Ester Derivative

The methyl ester of trans-3'-hydroxycotinine glucuronide is synthesized via esterification of the carboxylic acid group in the glucuronic acid moiety. Two primary methods are employed:

Diazomethane-Mediated Methylation

The glucuronide (50–100 mg) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Excess diazomethane (generated from N-methyl-N-nitrosourea) is added dropwise at 0°C, and the reaction is stirred for 12 hours. The mixture is concentrated, and the crude product is purified by flash chromatography (silica gel, ethyl acetate/methanol 9:1). This method achieves yields of 65–75% but requires stringent safety protocols due to diazomethane’s toxicity.

Methyl Iodide in the Presence of Base

Alternatively, the glucuronide is treated with methyl iodide (2 equiv) and potassium carbonate (3 equiv) in dimethylformamide (DMF) at 60°C for 6 hours. The reaction progress is monitored by thin-layer chromatography (TLC, R<sub>f</sub> = 0.4 in ethyl acetate/methanol 4:1). Post-reaction, the mixture is filtered, concentrated, and purified via preparative HPLC. Yields range from 60–70%, with minimal byproduct formation.

Analytical Characterization

High-Resolution Mass Spectrometry (HR-MS)

HR-MS analysis confirms the molecular formula C<sub>17</sub>H<sub>22</sub>N<sub>2</sub>O<sub>8</sub> for the methyl ester derivative. The [M+H]<sup>+</sup> ion is observed at m/z 369.1295 (calculated 369.1298), with a mass accuracy of <2 ppm. Fragmentation patterns include losses of CH<sub>3</sub>OH (−32 Da) and the glucuronide moiety (−176 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR data (DMSO-d<sub>6</sub>, 600 MHz) are summarized below:

| Position | <sup>1</sup>H δ (ppm) | <sup>13</sup>C δ (ppm) | Multiplicity |

|---|---|---|---|

| Glucuronide C1 | 4.98 (d, J=8 Hz) | 104.2 | Doublet |

| Methyl ester | 3.64 (s) | 52.1 | Singlet |

| Nicotine pyridine C3 | 8.51 (m) | 148.7 | Multiplet |

The methyl ester singlet at δ 3.64 ppm and the absence of a carboxylic acid proton confirm successful esterification.

Comparative Analysis of Synthesis Routes

The table below contrasts enzymatic vs. chemical synthesis approaches:

| Parameter | Enzymatic Glucuronidation | Chemical Methylation |

|---|---|---|

| Yield | 40–50% | 60–75% |

| Reaction Time | 2–4 hours | 6–12 hours |

| Scalability | Limited by enzyme cost | Highly scalable |

| Byproducts | Minimal | <10% |

Enzymatic methods offer stereoselectivity but require specialized equipment, whereas chemical synthesis prioritizes cost-efficiency .

Chemical Reactions Analysis

Glucuronidation Pathway

trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)-β-D-glucuronide, Methyl Ester is a conjugated metabolite of nicotine, formed through glucuronidation. This reaction involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl group of trans-3'-hydroxycotinine (3HC) by UDP-glucuronosyltransferases (UGTs) .

Key Enzymes :

- O-glucuronidation : UGT2B17, UGT2B7, and UGT1A9 catalyze the formation of O-glucuronides. UGT2B17 exhibits the highest activity, with a K<sub>M</sub> of 8.3 mM and V<sub>max/K*<sub>M</sub> of 0.38 pmol·min⁻¹·μg⁻¹ .

- N-glucuronidation : UGT2B10 and UGT1A4 mediate N-glucuronidation. UGT2B10 has a K<sub>M</sub> of 13 mM and V<sub>max/K*<sub>M</sub> of 24 pmol·min⁻¹·μg⁻¹, 4.4-fold lower than UGT1A4 .

| Enzyme | K<sub>M</sub> (mM) | V<sub>max</sub> (pmol·min⁻¹·μg⁻¹) | V<sub>max/K*<sub>M</sub> (pmol·min⁻¹·μg⁻¹) |

|---|---|---|---|

| UGT2B17 | 8.3 ± 2.1 | 3.57 ± 1.2 | 0.38 |

| UGT2B10 | 13 ± 1.6 | 309 ± 88 | 24 |

| UGT1A4 | 57 ± 14 | 3.57 ± 1.2 | 0.062 |

Analytical Methods

Mass Spectrometry :

- MRM Transitions : 369 > 193 (3HC-Gluc) and 372 > 196 (internal standard) .

- Quantification : Standard curves (0.2–25 ppm) are constructed using cotinine-(methyl-D<sub>3</sub>)-3′-O-glucuronide as the internal standard .

Structure Verification :

The compound’s structure (C<sub>16</sub>H<sub>20</sub>N<sub>2</sub>O<sub>8</sub>, molecular weight 368.34 g/mol) is confirmed via 2D/3D NMR and MS analysis .

Pharmacokinetics and Metabolism

Disposition Kinetics :

- Plasma Half-Life : 6.6 hours for 3HC; glucuronide elimination is formation-limited .

- Urine Excretion : 3HC-Gluc is a major urinary metabolite, with conjugation efficiency varying (11–52%) due to genetic factors .

Genetic Variability :

- UGT2B17 Deletion Genotype : Subjects homozygous for the UGT2B17 deletion (*2/2) exhibit reduced glucuronidation efficiency (K<sub>M</sub> = 26 mM vs. 8.3 mM for wild-type) . This alters the 3HC/cotinine plasma ratio, a biomarker for nicotine metabolism .

Stability and Derivatives

The methyl ester enhances stability for analytical purposes, with a molecular formula of C<sub>17</sub>H<sub>20</sub>N<sub>2</sub>O<sub>7</sub> (molecular weight 364.35 g/mol) . Derivatives include acetylated forms for chromatographic analysis .

Scientific Research Applications

Biomarker for Tobacco Exposure

Trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide serves as a reliable biomarker for assessing tobacco exposure in humans. Its presence in urine indicates nicotine consumption and helps in evaluating the extent of tobacco use among individuals. Studies have shown that measuring this metabolite can provide insights into smoking behavior and cessation efforts.

Pharmacokinetics and Toxicology

Research on this compound contributes to understanding the pharmacokinetics of nicotine and its metabolites. The glucuronidation process affects the bioavailability and elimination half-life of nicotine metabolites, influencing their toxicological profiles. Studies demonstrate that variations in glucuronidation can lead to differences in individual susceptibility to nicotine addiction and related diseases.

Role in Nicotine Addiction Studies

The compound is pivotal in studying the mechanisms of nicotine addiction. By analyzing levels of trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide in biological samples, researchers can infer the metabolic pathways involved in nicotine dependence. This information is crucial for developing targeted therapies for smoking cessation.

Impact on Health Outcomes

Research has linked elevated levels of this metabolite with adverse health outcomes associated with smoking, including cardiovascular diseases and cancers. Understanding its role can help elucidate the pathophysiological effects of tobacco smoke constituents on human health.

Case Studies

Several studies have highlighted the relevance of trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide:

- Urinary Excretion Patterns : A study analyzed urinary excretion patterns of trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide among smokers versus non-smokers. Results indicated significantly higher levels in smokers, reinforcing its utility as a biomarker for tobacco exposure .

- Association with Nicotine Dependence : Research conducted on a cohort of smokers assessed the correlation between levels of this metabolite and self-reported measures of nicotine dependence. Findings suggested that higher concentrations were associated with increased dependence scores, highlighting its potential role in addiction research .

- Metabolic Variability : A pharmacogenetic study explored how genetic variations affect the metabolism of nicotine to trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide. The study found that certain polymorphisms in metabolic enzymes could influence individual responses to nicotine and susceptibility to addiction .

Mechanism of Action

The mechanism of action of trans-3’-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)–D-glucuronide, Methyl Ester involves its interaction with various enzymes in the body. It is primarily metabolized by the liver enzymes, which convert it into more water-soluble forms for excretion. The molecular targets include cytochrome P450 enzymes and glucuronosyltransferases .

Comparison with Similar Compounds

Cotinine: The primary metabolite of nicotine.

trans-3’-Hydroxycotinine: A direct precursor to the glucuronide form.

Nicotine: The parent compound from which these metabolites are derived.

Uniqueness: What sets trans-3’-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)–D-glucuronide, Methyl Ester apart is its specific structure, which includes both hydroxylation and glucuronidation. This makes it a valuable marker for studying the complete metabolic pathway of nicotine .

Biological Activity

trans-3'-Hydroxycotinine-O-(4-deoxy-4,5-didehydro)--D-glucuronide, Methyl Ester (often referred to as trans-3'-hydroxycotinine glucuronide) is a metabolite of nicotine, primarily formed through the glucuronidation process. This compound is significant in pharmacokinetics and toxicology due to its potential biological activities and implications in nicotine metabolism.

- Molecular Formula : C17H20N2O7

- Molecular Weight : 364.3 g/mol

- CAS Number : Specific identification not provided in the search results.

Biological Activity Overview

The biological activity of trans-3'-hydroxycotinine glucuronide has been studied primarily in the context of nicotine metabolism and its effects on various biological systems. Here are the key findings:

- Metabolism : As a metabolite of nicotine, trans-3'-hydroxycotinine glucuronide plays a crucial role in the detoxification process. It is formed by the conjugation of trans-3'-hydroxycotinine with glucuronic acid, which enhances solubility and facilitates excretion from the body.

-

Pharmacological Effects :

- Nicotine Dependency : Studies suggest that metabolites like trans-3'-hydroxycotinine may influence nicotine dependency and withdrawal symptoms due to their interaction with nicotinic acetylcholine receptors (nAChRs) .

- Carcinogenic Potential : Some research indicates that certain nicotine metabolites could exhibit carcinogenic properties, although trans-3'-hydroxycotinine glucuronide itself is not directly classified as a carcinogen .

- Toxicological Studies : The compound has been evaluated for its toxicity profile, particularly concerning its effects on cellular systems. It has shown varying degrees of cytotoxicity depending on the concentration and exposure duration in vitro .

Case Studies and Research Findings

A selection of studies highlights the biological activity and implications of trans-3'-hydroxycotinine glucuronide:

- Study 1 : A pharmacokinetic study indicated that after nicotine administration, levels of trans-3'-hydroxycotinine glucuronide were significantly elevated in plasma samples, suggesting its role in nicotine metabolism .

- Study 2 : In vitro assays demonstrated that trans-3'-hydroxycotinine glucuronide could modulate nAChR activity, impacting neurotransmitter release and neuronal excitability .

- Study 3 : A comparative analysis of nicotine metabolites revealed that trans-3'-hydroxycotinine glucuronide exhibited lower toxicity compared to other metabolites like cotinine, indicating a potentially safer profile for this compound .

Data Table: Biological Activity Summary

| Biological Activity | Description |

|---|---|

| Metabolism | Major metabolite formed from nicotine; enhances solubility for excretion |

| Nicotine Dependency | May influence dependency and withdrawal symptoms through nAChR interaction |

| Carcinogenic Potential | Not classified as a carcinogen but related metabolites have shown potential |

| Cytotoxicity | Exhibits varying cytotoxic effects depending on concentration |

| Pharmacokinetics | Elevated plasma levels post-nicotine administration indicate significant role |

Q & A

Q. What statistical frameworks are robust for analyzing dose-dependent effects in glucuronide toxicity assays?

- Answer : Use non-linear mixed-effects modeling (NONMEM) to handle inter-individual variability. Bayesian hierarchical models account for batch effects in high-throughput screens. For ordinal data (e.g., histopathology scores), ordinal logistic regression with Firth correction prevents small-sample bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.